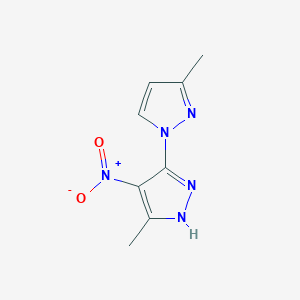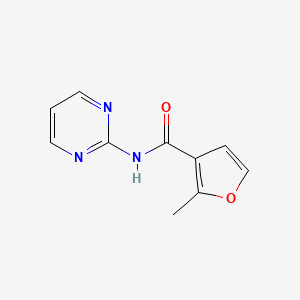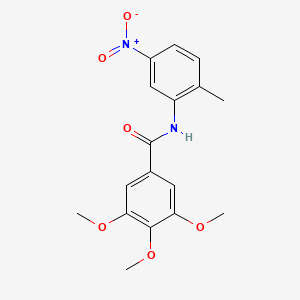![molecular formula C23H23N3O3 B5680882 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione, commonly known as DPPD, is a synthetic compound that has been the focus of numerous scientific studies due to its potential applications in various fields. DPPD is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of DPPD is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain. DPPD has been found to interact with the GABA receptor, which is involved in the regulation of neuronal excitability. In addition, DPPD has been found to interact with the opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
DPPD has been found to exhibit various biochemical and physiological effects. In animal studies, DPPD has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. In addition, DPPD has been found to exhibit potential anticancer activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
DPPD has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. In addition, DPPD has been found to exhibit various pharmacological activities, making it a useful tool for studying the mechanisms of action of various drugs. However, DPPD also has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. In addition, the exact mechanism of action of DPPD is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DPPD. One area of research is the development of DPPD as a potential drug candidate for the treatment of cancer. Further studies are needed to determine the exact mechanism of action of DPPD and its potential efficacy as an anticancer agent. Another area of research is the development of DPPD as a potential drug candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Further studies are needed to determine the safety and efficacy of DPPD in humans.
合成方法
The synthesis of DPPD involves the reaction between 3,3-diphenylpiperidin-1-yl)acetyl chloride and ethyl cyanoacetate in the presence of a base such as triethylamine. The resulting compound is then subjected to cyclization using a suitable reagent such as phosphorus oxychloride to give the final product, DPPD. The synthesis of DPPD has been reported in several scientific studies and has been found to be a relatively straightforward procedure.
科学研究应用
DPPD has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DPPD has been found to exhibit various pharmacological activities such as anticonvulsant, analgesic, and anti-inflammatory effects. In addition, DPPD has been found to exhibit potential anticancer activity and has been studied as a potential drug candidate for the treatment of cancer.
属性
IUPAC Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-12-15-25(22(29)24-20)16-21(28)26-14-7-13-23(17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-12,15H,7,13-14,16-17H2,(H,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUFLAUDIDHRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=O)NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)


![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)



![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)